molecular formula C17H32N2O B3949950 1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide

1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide

Cat. No. B3949950
M. Wt: 280.4 g/mol
InChI Key: NGUZDKZILRGMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to exhibit anti-tumor activity in preclinical studies and is currently being investigated as a potential cancer therapy.

Mechanism of Action

1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide works by inhibiting the activity of RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA) genes. This leads to a decrease in the production of rRNA and ultimately disrupts protein synthesis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to selectively target cancer cells, leaving normal cells relatively unaffected. It has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and preventing the development of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide in lab experiments is its specificity for cancer cells, which allows for targeted therapy and minimizes side effects. However, the synthesis of this compound is complex and may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide, including:
1. Investigating its effectiveness in combination with other anti-cancer therapies, such as immunotherapy and targeted therapy.
2. Developing more efficient and cost-effective synthesis methods to increase its availability for research and potential clinical use.
3. Exploring its potential as a treatment for other diseases, such as viral infections and autoimmune disorders.
4. Further elucidating its mechanism of action and identifying potential biomarkers for patient selection and treatment monitoring.
In conclusion, this compound is a promising anti-cancer agent that has shown efficacy in preclinical studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Scientific Research Applications

1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing cell death in cancer cells. It has also been found to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation.

properties

IUPAC Name

1-(cyclohexylmethyl)-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O/c1-14(2)12-18-17(20)16-8-10-19(11-9-16)13-15-6-4-3-5-7-15/h14-16H,3-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUZDKZILRGMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide
Reactant of Route 3
1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide
Reactant of Route 6
1-(cyclohexylmethyl)-N-isobutyl-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.